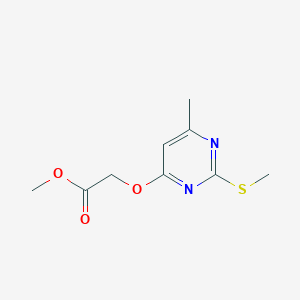
Methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl and methylsulfanyl groups, and an ester functional group.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound is studied for its potential therapeutic properties. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. This compound may be investigated for similar activities.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the modification of physical and chemical properties, making it suitable for various applications in materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methyl-4-chloropyrimidine, which serves as the core structure.
Substitution Reaction: The 2-methyl-4-chloropyrimidine undergoes a substitution reaction with a methylsulfanyl group to form 2-methyl-4-(methylsulfanyl)pyrimidine.
Esterification: The final step involves the esterification of the 2-methyl-4-(methylsulfanyl)pyrimidine with methyl chloroacetate under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with optimized conditions to maximize yield and purity. The use of catalysts and solvents may vary depending on the specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The ester functional group can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The presence of the pyrimidine ring and the ester functional group allows for interactions with various biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
2-Methyl-4-(methylsulfanyl)pyrimidine: A precursor in the synthesis of methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate.
Methyl 2-(4-methylpyrimidin-2-yl)oxyacetate: A similar compound with a different substitution pattern on the pyrimidine ring.
2-Methyl-4-(methylsulfonyl)pyrimidine: An oxidized derivative of 2-methyl-4-(methylsulfanyl)pyrimidine.
Uniqueness: this compound is unique due to the presence of both methyl and methylsulfanyl groups on the pyrimidine ring, along with an ester functional group. This combination of functional groups imparts specific chemical and physical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
IUPAC Name |
methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-6-4-7(11-9(10-6)15-3)14-5-8(12)13-2/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJRDVCLSIZCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351596 |
Source


|
| Record name | Acetic acid, [[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54069-06-6 |
Source


|
| Record name | Acetic acid, [[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-Dimethylphenoxy)-N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-EN-1-ylidene]acetohydrazide](/img/structure/B5543480.png)
![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)
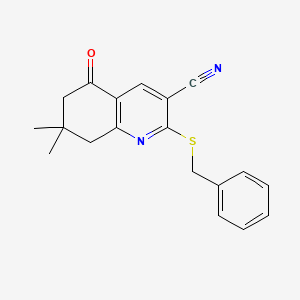
![3,4,5-trimethoxy-N-[2-(propan-2-yloxy)phenyl]benzamide](/img/structure/B5543512.png)
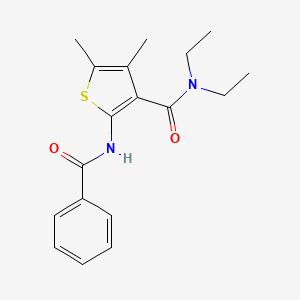
![(1S,5R)-6-(3-methylbut-2-enyl)-3-(2-methylimidazo[1,2-a]pyrimidine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)
![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5543537.png)
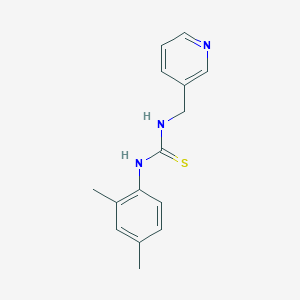
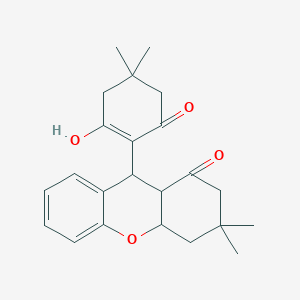
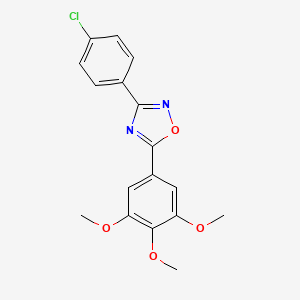
![3-fluoro-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B5543574.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5543581.png)
